Propargyl-PEG5-tetra-Ac-beta-D-galactose chemical properties
Propargyl-PEG5-tetra-Ac-beta-D-galactose chemical properties
An In-depth Technical Guide to Propargyl-PEG5-tetra-Ac-beta-D-galactose: Properties, Applications, and Protocols
Introduction
In the landscape of modern drug development and chemical biology, the precise and stable linkage of molecular components is paramount. Propargyl-PEG5-tetra-Ac-beta-D-galactose is a heterobifunctional linker designed to meet this need, offering a sophisticated scaffold for creating advanced bioconjugates.[1][2] This molecule is engineered with three distinct functional domains: a terminal propargyl group for bioorthogonal "click chemistry," a five-unit polyethylene glycol (PEG) spacer to enhance solubility and biocompatibility, and a tetra-acetylated galactose moiety for targeted delivery applications.[2]
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, mechanisms, and field-proven applications of Propargyl-PEG5-tetra-Ac-beta-D-galactose. As a senior application scientist, the focus here is not just on the "what" but the "why"—exploring the causal chemistry that makes this linker a versatile and powerful tool in the synthesis of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics.[3]
Part 1: Physicochemical Properties and Molecular Architecture
The efficacy of Propargyl-PEG5-tetra-Ac-beta-D-galactose stems from its modular design, where each component serves a distinct and critical function. Understanding this architecture is key to leveraging its full potential in experimental design.
Core Chemical Properties
A summary of the key physicochemical data for this linker is presented below for easy reference.
| Property | Value | Source(s) |
| Chemical Formula | C₂₅H₃₈O₁₄ | [1] |
| Molecular Weight | 562.57 g/mol | [2] |
| CAS Number | 1397682-61-9 | [1][2] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | |
| Storage | Store at -20°C | [4] |
The Causality Behind the Molecular Design
-
The Propargyl Group (Alkyne): The "Click" Chemistry Handle The terminal alkyne (propargyl group) is the reactive handle for one of the most robust and bioorthogonal ligation reactions in modern chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5] This reaction, a cornerstone of "click chemistry," joins the propargyl group with an azide-functionalized molecule to form a highly stable, five-membered triazole ring. The key advantages of this reaction are its high efficiency, specificity, and compatibility with a wide range of functional groups and aqueous environments, making it ideal for bioconjugation.[5]
-
The PEG5 Spacer: The Pharmacokinetic Modifier The five-unit polyethylene glycol (PEG) chain serves as a hydrophilic spacer. The process of attaching PEG chains, known as PEGylation, is a well-established strategy to improve the pharmacological properties of biomolecules.[5] The PEG5 spacer in this linker imparts several crucial benefits:
-
Enhanced Aqueous Solubility: It significantly improves the solubility of the linker and the resulting conjugate, preventing aggregation.[2]
-
Improved Biocompatibility: PEG is known to reduce the immunogenicity and antigenicity of conjugated molecules.[5]
-
Favorable Pharmacokinetics: It can prolong the circulation half-life of a therapeutic by increasing its hydrodynamic volume.[5]
-
-
The Tetra-Acetyl-beta-D-galactose: The Protected Targeting Ligand The galactose moiety is a targeting ligand for the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes. This makes it an excellent candidate for liver-targeted drug delivery. The hydroxyl groups of the galactose are protected with acetyl (Ac) groups. This is a critical design choice for two reasons:
-
Prevents Side Reactions: The acetyl groups render the hydroxyls inert, preventing them from participating in unwanted side reactions during the CuAAC conjugation step.
-
Enables Controlled Activation: For the galactose to be recognized by its target receptor, these acetyl groups must be removed. This deprotection step provides temporal control, allowing the targeting function to be "switched on" after the primary conjugation is complete. The standard method for this is the Zemplén deacetylation, which uses a catalytic amount of base to cleanly remove the acetyl groups under mild conditions that preserve other functionalities.[6][7]
-
Part 2: Core Applications and Methodologies
The unique trifunctional structure of this linker makes it suitable for a variety of advanced applications, primarily in targeted therapeutics.
-
Targeted Drug Delivery: After conjugation to a therapeutic payload via its propargyl group, the acetyl groups on the galactose can be removed. The exposed galactose then acts as a homing device, directing the entire conjugate to liver cells.
-
PROTAC Synthesis: This linker is used in the synthesis of PROTACs, which are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[3] The linker connects the target-binding ligand to the E3 ligase-binding ligand, and the PEG component enhances the solubility and cell permeability of the final PROTAC molecule.
General Experimental Workflow
The overall process for utilizing this linker involves a sequential, three-stage workflow. This ensures that each chemical transformation occurs with high fidelity and that the final product is pure and fully functional.
Caption: A three-stage workflow for bioconjugation and activation.
Part 3: Experimental Protocols
The following protocols provide a trusted, self-validating framework for the successful application of Propargyl-PEG5-tetra-Ac-beta-D-galactose.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the linker to an azide-containing molecule.
Materials:
-
Propargyl-PEG5-tetra-Ac-beta-D-galactose
-
Azide-containing molecule of interest
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (NaAsc)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Degassed, biology-grade solvent (e.g., Phosphate-Buffered Saline (PBS), or an aqueous/organic mixture like H₂O/tBuOH)
-
Dimethyl Sulfoxide (DMSO), if required for solubility
Procedure:
-
Prepare Stock Solutions:
-
Linker: Prepare a 10 mM stock solution of Propargyl-PEG5-tetra-Ac-beta-D-galactose in DMSO.
-
Azide-Molecule: Prepare a 10 mM stock solution of your azide-containing molecule in a compatible solvent (e.g., degassed PBS or DMSO).
-
Copper Sulfate: Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
THPTA: Prepare a 50 mM stock solution of THPTA ligand in deionized water. The ligand is crucial as it stabilizes the Cu(I) oxidation state and improves reaction efficiency.[8]
-
Sodium Ascorbate: Prepare a 100 mM stock solution of Sodium Ascorbate fresh in deionized water. Ascorbate acts as the reducing agent to generate the active Cu(I) catalyst from the Cu(II) salt.[5]
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-containing molecule to the reaction buffer to a final concentration of 1 mM.
-
Add the Propargyl-PEG5-tetra-Ac-beta-D-galactose stock solution to achieve a final concentration of 1.2 mM (a slight 1.2-fold excess is recommended).
-
Premix the CuSO₄ and THPTA ligand in a separate tube at a 1:5 ratio before adding to the main reaction. Add this catalyst/ligand mix to the reaction to a final copper concentration of 250 µM.
-
-
Initiate the Reaction:
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM (a 10-fold excess relative to copper).
-
Gently mix the reaction by pipetting or slow vortexing.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. Reaction progress can be monitored by LC-MS or HPLC.
-
Protocol 2: Zemplén Deacetylation (Galactose Deprotection)
This protocol is performed on the purified conjugate from Protocol 1 to activate its targeting function.
Materials:
-
Purified acetylated conjugate
-
Anhydrous Methanol (MeOH)
-
Sodium Methoxide (NaOMe) solution (e.g., 0.5 M in MeOH)
-
Ion-exchange resin (H⁺ form, e.g., Dowex® 50WX8)
-
TLC plates for monitoring
Procedure:
-
Dissolve the Conjugate: Dissolve the purified acetylated conjugate in anhydrous methanol (approx. 5-10 mL per 100 mg of conjugate) in a round-bottom flask under an inert atmosphere (e.g., Argon).
-
Catalyst Addition: Cool the solution to 0°C in an ice bath. Add a catalytic amount of the sodium methoxide solution (e.g., 0.1 equivalents). The Zemplén reaction is a transesterification that requires only a catalytic, not stoichiometric, amount of base.[7]
-
Reaction and Monitoring:
-
Allow the reaction to warm to room temperature and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 30 minutes to 2 hours). The deacetylated product will be significantly more polar.
-
-
Neutralization:
-
Once the reaction is complete, add the H⁺ ion-exchange resin to the solution and stir until the pH becomes neutral (check with pH paper). This step is critical to quench the reaction and remove sodium ions.
-
-
Purification:
-
Filter off the resin and wash it thoroughly with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting residue can be further purified by silica gel chromatography or HPLC to yield the final, targeting-activated conjugate.
-
Conclusion
Propargyl-PEG5-tetra-Ac-beta-D-galactose is a meticulously designed chemical tool that addresses multiple challenges in the development of sophisticated bioconjugates. Its architecture provides a robust handle for click chemistry, a biocompatible spacer for improved pharmacokinetics, and a protected targeting moiety that can be activated on demand. The protocols outlined in this guide provide a reliable pathway for its use, from initial conjugation to final activation. By understanding the chemical principles behind each component and procedural step, researchers can confidently integrate this versatile linker into their workflows to build more effective and precisely targeted therapeutics.
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEG Linkers. BenchChem.
- ResearchGate Discussion. (2025).
- Stepanova, E.V. (2018).
- Szurmai, Z., et al. (1990). Anomalous Zemplén deacylation reactions of 2-O-acyl-3-O-alkyl or -3-O-glycosyl derivatives of D-galactose and D-glucose.
- Imamura, A. (2021). De-O-acetylation using sodium methoxide. Glycoscience Protocols (GlycoPODv2), NCBI.
- BenchChem Technical Support. (2025). Technical Support Center: Optimizing CuAAC Reactions with PEG Linkers. BenchChem.
- Kavun, E. et al. (2012). Peptide Conjugation via CuAAC 'Click' Chemistry.
- Biosynth. (n.d.). Propargyl-PEG5-tetra-ac-beta-D-galactose. Biosynth.
- AxisPharm. (n.d.). Propargyl-PEG5-tetra-Ac-beta-D-galactose. AxisPharm.
- Biorbyt. (n.d.). Propargyl-PEG5-tetra-Ac-beta-D-galactose. Biorbyt.
- Chemistry Online. (2023).
- MedChemExpress. (n.d.). Propargyl-PEG4-tetra-Ac-beta-D-galactose. MedChemExpress.
- Santa Cruz Biotechnology. (n.d.). Propargyl-PEG5-tetra-Ac-beta-D-galactose. Santa Cruz Biotechnology.
Sources
- 1. biosynth.com [biosynth.com]
- 2. Propargyl-PEG5-tetra-Ac-beta-D-galactose | CAS:1397682-61-9 | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. labsolu.ca [labsolu.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. chemistry-online.com [chemistry-online.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
